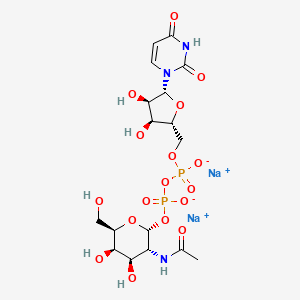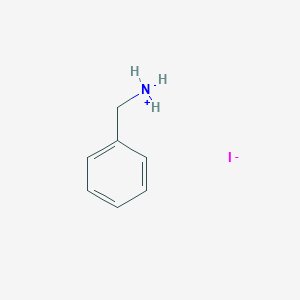
sodium;ethanesulfonate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;ethanesulfonate;hydrate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Métodos De Preparación
The preparation of sodium;ethanesulfonate;hydrate involves specific synthetic routes and reaction conditions. One common method includes the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid.L-tartrate, followed by the conversion of the hydrolysate . Industrial production methods may vary, but they typically involve similar steps to ensure high purity and yield.
Análisis De Reacciones Químicas
sodium;ethanesulfonate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
sodium;ethanesulfonate;hydrate has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it is employed in molecular dynamics studies and drug repurposing research . In medicine, it has potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 . Industrially, it is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of sodium;ethanesulfonate;hydrate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen, thereby reducing fibrinolysis . This mechanism is similar to that of other antifibrinolytic agents, but this compound may have unique binding properties that enhance its efficacy.
Comparación Con Compuestos Similares
sodium;ethanesulfonate;hydrate can be compared with other similar compounds, such as aminocaproic acid and tranexamic acid . While these compounds share similar mechanisms of action, this compound may offer distinct advantages in terms of potency and specificity. Other similar compounds include various derivatives of griseofulvin, which have been studied for their potential therapeutic applications.
Propiedades
IUPAC Name |
sodium;ethanesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIDBOOWLDXON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)




![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
